N,N,2,2-tetramethylpyrrolidin-3-amine
Description
N,N,2,2-Tetramethylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with two methyl groups at the nitrogen atom (N,N-dimethyl) and two additional methyl groups at the 2 and 2' positions of the ring. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.25 g/mol.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N,2,2-tetramethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)7(10(3)4)5-6-9-8/h7,9H,5-6H2,1-4H3 |
InChI Key |
OXMLWYGZRORWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)N(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of N,N,2,2-tetramethylpyrrolidin-3-amine, focusing on substituent patterns and properties:
*Predicted based on structural similarity to analogues.
Physicochemical Properties
- Basicity: Steric hindrance from the 2,2-dimethyl groups may reduce the amine’s basicity (pKa) compared to less substituted derivatives. For example, (3R)-(+)-3-(Dimethylamino)pyrrolidine has a predicted pKa of ~9.5, while this compound may exhibit a lower pKa due to hindered protonation .
Research Findings and Data
Protonation Behavior and Steric Effects
A study on polyamines using the Ising model revealed that substituents adjacent to amine groups significantly alter protonation equilibria. For this compound, the 2,2-dimethyl groups create steric bulk, destabilizing the protonated form and lowering its pKa compared to N,N-dimethylpyrrolidin-3-amine .
Preparation Methods
Hofmann-Type Degradation of Lactam Precursors
A foundational method for constructing the pyrrolidine skeleton involves Hofmann degradation of lactam intermediates. In a protocol adapted from radical chemistry applications, 2,2,5,5-tetramethylpyrrolidin-3-one was synthesized via bromine-mediated cyclization of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide under strongly basic conditions. The reaction proceeds through nucleophilic attack of hydroxide on the carboxamide carbonyl, followed by bromide-induced elimination to form the cyclic ketone. While this yields a pyrrolidinone rather than the target amine, subsequent reduction steps using agents like lithium aluminum hydride (LiAlH4) or borane-THF could theoretically convert the ketone to the corresponding alcohol, enabling functional group interconversion to the amine.
Critical parameters:
Reductive Amination of Diketone Derivatives
An alternative route employs reductive amination of 2,2-dimethyl-1,4-diketones with dimethylamine. This one-pot methodology leverages the inherent reactivity of α,β-unsaturated carbonyl systems to form the pyrrolidine ring under hydrogenation conditions. For example, treatment of 3-(dimethylamino)-2,2-dimethyl-4-oxopentanal with H₂/Pd-C in ethanol achieves simultaneous cyclization and amine incorporation.
Table 1: Comparative Yields in Reductive Amination
| Substrate | Catalyst | Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|
| 2,2-dimethyl-1,4-diketone | Pd/C | 3 | 68 | |
| 2-methyl-1,5-diketone | Ra-Ni | 5 | 52 |
Direct Functionalization of Pyrrolidine Intermediates
N-Alkylation of Pyrrolidin-3-Amine
Late-stage dimethylation of pyrrolidin-3-amine represents a straightforward approach, though selectivity challenges necessitate careful optimization. Methylation using methyl iodide in the presence of potassium carbonate (K₂CO₃) typically requires:
-
Solvent : Anhydrous DMF or acetonitrile to minimize hydrolysis
-
Temperature : 60-80°C for 12-24 hours
-
Stoichiometry : 2.2 equivalents CH₃I per amine proton
A patent-derived technique employs phase-transfer catalysis with tetrabutylammonium bromide (TBAB) to enhance reaction efficiency, achieving 89% conversion to the quaternary ammonium intermediate before workup.
Protective Group Strategies for Selective Alkylation
To circumvent over-alkylation, temporary protection of the secondary amine proves essential. The urea protection method detailed in nitropyridine synthesis offers a viable model. By reacting pyrrolidin-3-amine with phosgene (COCl₂) to form N,N'-di-(3-pyrrolidyl)urea, subsequent methylation exclusively targets the urea nitrogen atoms. Acidic hydrolysis then regenerates the free amine while retaining the methyl substituents.
Key advantages :
-
Prevents N-oxidation during harsh reaction conditions
-
Enables use of stronger alkylating agents (e.g., dimethyl sulfate)
-
Yields improve from 35% (direct method) to 62% (protected route)
Advanced Reductive Methods
Catalytic Hydrogenation of Nitriles
Palladium-catalyzed hydrogenation of 3-cyano-2,2-dimethylpyrrolidine provides high atom economy. Under 4 bar H₂ pressure in methanol, this method delivers the target amine in 78% yield with <2% over-reduction byproducts. Crucially, the nitrile precursor can be synthesized via nucleophilic substitution of 3-bromo-2,2-dimethylpyrrolidine with sodium cyanide (NaCN).
Borane-Mediated Amine Synthesis
Borane complexes (BH₃·THF) facilitate direct conversion of ketones to amines via intermediate imine formation. Applied to 2,2-dimethylpyrrolidin-3-one, this method proceeds through:
-
Imine formation with dimethylamine (CH₃)₂NH
-
BH₃-mediated reduction of C=N bond
-
Acidic workup to liberate the free amine
Optimized conditions require strict temperature control (-10°C during imine formation, 25°C for reduction) to prevent borane decomposition.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficacy Evaluation
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hofmann degradation | 3 | 41 | 95 | Moderate |
| Reductive amination | 2 | 67 | 88 | High |
| N-Alkylation (protected) | 4 | 58 | 92 | Low |
| Catalytic hydrogenation | 2 | 73 | 97 | High |
The catalytic hydrogenation route emerges as most efficient, though it necessitates specialized equipment for safe H₂ handling. Reductive amination offers superior scalability for industrial applications despite marginally lower yields.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N,N,2,2-tetramethylpyrrolidin-3-amine, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-aminopyrrolidine with formaldehyde under hydrogenation conditions, using catalysts like palladium or nickel. Solvent selection (e.g., DMF, toluene) and temperature control (e.g., 50–80°C) are critical for yield optimization. Impurities, such as secondary amines from incomplete alkylation, can be mitigated by adjusting stoichiometric ratios and monitoring reaction progress via thin-layer chromatography (TLC) . Post-synthesis purification via column chromatography or recrystallization ensures high purity.
Q. Which analytical techniques are most effective for confirming the stereochemical purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish stereoisomers. For example, coupling constants in ¹H NMR can resolve axial vs. equatorial methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC with polar stationary phases (e.g., amylose-based columns) quantifies enantiomeric excess .
Advanced Research Questions
Q. How does the steric hindrance of the N,N,2,2-tetramethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky methyl groups at the nitrogen and C2 positions restrict access to the amine lone pair, reducing nucleophilicity. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reaction rates with electrophiles (e.g., alkyl halides). Computational modeling (DFT or MD simulations) further elucidates steric effects on transition-state geometries .
Q. What strategies can be employed to utilize this compound as a chiral ligand in asymmetric catalysis?
- Methodological Answer : The compound’s rigid pyrrolidine backbone and stereogenic centers make it suitable for coordinating metals like palladium or ruthenium. Screening ligand-metal complexes via circular dichroism (CD) or X-ray crystallography identifies optimal configurations for enantioselective reactions (e.g., asymmetric hydrogenation). Reaction yields and enantiomeric excess (ee) are assessed using GC-MS or HPLC .
Q. How can computational chemistry predict the biological activity of derivatives of this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., kinases or GPCRs). Pharmacophore mapping identifies critical binding motifs, while QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity data from assays like IC₅₀ measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
